molecular formula C10H8BrNO2 B1377230 (4-Bromo-1h-indol-1-yl)acetic acid CAS No. 1253926-06-5

(4-Bromo-1h-indol-1-yl)acetic acid

Cat. No. B1377230
CAS RN: 1253926-06-5
M. Wt: 254.08 g/mol
InChI Key: NASXPAJVXYXFQT-UHFFFAOYSA-N
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Description

(4-Bromo-1h-indol-1-yl)acetic acid, also known as 4-Bromo-IAA, is an indole carboxylic acid that is used in a variety of scientific research applications. It is a synthetic compound that has been used in biochemical and physiological studies for its ability to act as an auxin, a plant hormone that can be used to regulate plant growth and development. 4-Bromo-IAA has been used in a variety of laboratory experiments to study the mechanisms of action of auxin and its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

(4-Bromo-1h-indol-1-yl)acetic acid: is a valuable precursor in the synthesis of various indole derivatives, which are prominent in medicinal chemistry due to their biological activity. These derivatives have been studied for their potential in treating cancer, microbial infections, and other disorders . The indole moiety is a common structure found in many therapeutic agents, and its modification can lead to new drug discoveries.

Agriculture

In agriculture, indole derivatives, including those derived from (4-Bromo-1h-indol-1-yl)acetic acid , play a crucial role as plant growth regulators. Indole-3-acetic acid, for example, is a naturally occurring plant hormone that regulates various growth processes . Synthetic analogs can be designed to enhance these effects or provide additional benefits like disease resistance.

Materials Science

In the field of materials science, (4-Bromo-1h-indol-1-yl)acetic acid can be utilized to create novel organic compounds with potential applications in the development of new materials. These materials might possess unique properties such as conductivity, fluorescence, or biocompatibility, which can be leveraged in various technological advancements .

Biochemistry

Biochemically, indole derivatives are significant due to their role in cellular processes. They are involved in signaling pathways and can act as enzyme inhibitors or activators. Research into the biochemical applications of (4-Bromo-1h-indol-1-yl)acetic acid derivatives could lead to insights into cell biology and the development of biochemical tools .

Pharmacology

Pharmacologically, the indole ring system is a core structure in many drugs, and derivatives from (4-Bromo-1h-indol-1-yl)acetic acid are no exception. They have been explored for their antiviral, anti-inflammatory, anticancer, and other pharmacological activities. This makes them a valuable target for drug synthesis and design .

Chemical Synthesis

(4-Bromo-1h-indol-1-yl)acetic acid: serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules, including natural products and potential pharmaceuticals. Its reactivity allows for various transformations, making it a staple in synthetic organic chemistry .

Environmental Science

Indole derivatives synthesized from (4-Bromo-1h-indol-1-yl)acetic acid may also find applications in environmental science. They could be used in the development of sensors for environmental monitoring or in the creation of biodegradable materials that reduce environmental impact .

Analytical Chemistry

In analytical chemistry, (4-Bromo-1h-indol-1-yl)acetic acid and its derivatives can be used as standards or reagents in various analytical techniques. Their distinct spectral properties can aid in the identification and quantification of substances in complex mixtures .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-1h-indol-1-yl)acetic acid. For instance, the choice of solvent can provide a conducive environment for the reaction due to its polar nature and ability to dissolve a wide range of organic compounds . Other factors, such as temperature, pH, and presence of other substances, could also impact the compound’s action.

properties

IUPAC Name

2-(4-bromoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXPAJVXYXFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1h-indol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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